

Comprehensive Technical Guide: Solubility and Handling of Triisopropoxysilane

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Compound of Interest

Compound Name: *Tris[(propan-2-yl)oxy]silyl*

CAS No.: 6675-79-2

Cat. No.: B1590940

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Part 1: Executive Summary & Compound Identity[1]

Triisopropoxysilane (

) is a specialized organosilane reagent characterized by a central silicon atom bonded to one hydride and three bulky isopropoxy groups.[1] It serves two distinct roles in pharmaceutical and materials research:

- **Mild Reducing Agent:** The Si-H bond acts as a hydride donor for the chemoselective reduction of carbonyls and other functional groups.
- **Sol-Gel Precursor/Surface Modifier:** The hydrolyzable isopropoxy groups allow for anchoring to hydroxylated surfaces (silanization) or formation of silica networks, with slower hydrolysis rates than methoxy/ethoxy analogs due to steric hindrance.[1]

CRITICAL DISTINCTION: Do not confuse this compound with Triisopropylsilane (TIPS, CAS 6485-79-6), which has three isopropyl carbon chains attached to silicon (

) and is primarily used as a cation scavenger in peptide synthesis.[1][2] Confusing these two can lead to failed syntheses due to the different reactivity of the Si-O-C vs. Si-C bonds.[1]

Physicochemical Profile (CAS 1921-97-7)[1]

Property	Value	Relevance
Molecular Formula		Contains hydrolyzable Si-O bonds.[1][3]
Molecular Weight	206.35 g/mol	Calculation standard for stoichiometry.
Physical State	Colorless Liquid	Easy to handle by syringe/cannula.
Boiling Point	~160-165 °C	High boiling point allows for reflux in lower-boiling solvents. [1]
Density	~0.88 g/mL	Immiscible with and lighter than water (initially).
Hydrolytic Sensitivity	High	Reacts with moisture to release isopropanol and form silanols.

Part 2: Solubility & Solvent Compatibility Matrix

Triisopropoxysilane is a non-polar to moderately polar molecule.[1] Its solubility is governed by Van der Waals forces and dipole-dipole interactions. However, chemical stability is the limiting factor in solvent selection.

Mechanistic Insight: Dissolution vs. Degradation[1]

- **Dissolution:** The bulky isopropyl groups render the molecule compatible with non-polar hydrocarbons and aprotic ethers.[1]
- **Degradation (Hydrolysis):** In the presence of water (even trace moisture in "wet" solvents), the alkoxy groups undergo hydrolysis.[1] This is catalyzed by acids or bases.[4]

- Reaction:

[1]

- Consequence: Formation of silanols leads to condensation (Si-O-Si bond formation), resulting in turbidity, precipitation, or gelation.[1]

Solvent Compatibility Table[1]

Solvent Class	Recommended Solvents	Solubility Rating	Stability Risk	Technical Notes
Hydrocarbons	Hexane, Pentane, Cyclohexane, Heptane	Excellent	Low	Ideal for storage and inert atmosphere reactions.[1] No functional groups to interact with Si-H.
Aromatic Hydrocarbons	Toluene, Benzene, Xylene	Excellent	Low	Preferred for high-temperature reactions. Azeotropic removal of water is possible before addition.
Chlorinated Solvents	Dichloromethane (DCM), Chloroform	Good	Low to Moderate	Use acid-free (stabilized) DCM. [1] Acid traces can catalyze hydrolysis or redistribution.
Ethers (Aprotic)	Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane	Excellent	Low	Standard solvent for reduction reactions.[1] Must be dried (e.g., over Na/Benzophenone or molecular sieves).[1]
Alcohols (Protic)	Isopropanol (iPrOH)	Good	High	Only use Isopropanol to avoid transesterification.[1] Use of

Methanol/Ethano

I will swap

groups:

[.\[1\]](#)

Polar Aprotic

 DMF, DMSO,
Acetonitrile

Moderate

Moderate

 Hygroscopic
solvents. Hard to
keep strictly
anhydrous.
Moisture will
degrade the
silane rapidly.

Water

None

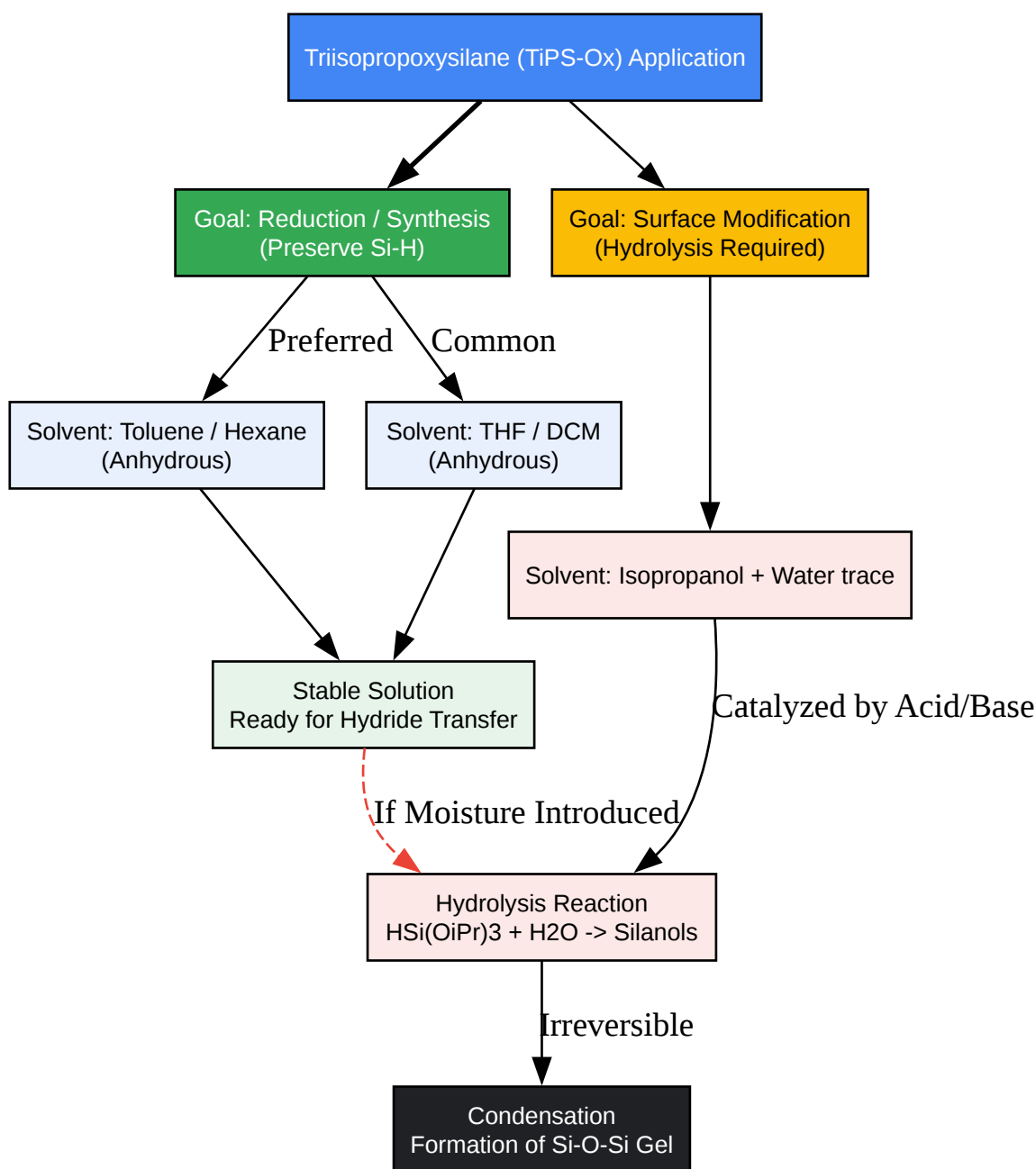
Immiscible

Severe

 Reacts at
interface. Do not
use unless
hydrolysis is the
intended goal
(e.g., sol-gel).[\[1\]](#)

Part 3: Mechanistic Visualization (Graphviz)[\[1\]](#)

The following diagram illustrates the decision logic for solvent selection and the competing hydrolysis pathway that must be avoided during storage and reduction reactions.



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Caption: Figure 1. Solvent selection logic flow distinguishing between synthetic stability (reduction) and controlled degradation (surface modification).[1]

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (0.5 M)

Purpose: To create a stable, quantitative source of Triisopropoxysilane for organic synthesis.[1]

Reagents:

- Triisopropoxysilane (CAS 1921-97-7), >97% purity.[1]
- Anhydrous Toluene or THF (Water content < 50 ppm).
- Activated 3Å or 4Å Molecular Sieves.

Workflow:

- Glassware Prep: Oven-dry a 100 mL Schlenk flask and a stir bar at 120°C for 2 hours. Cool under a stream of dry Nitrogen or Argon.
- Solvent Drying: If not using a solvent purification system (SPS), dry Toluene over sodium/benzophenone or store over activated molecular sieves for 24 hours.
- Transfer:
 - Purge the Triisopropoxysilane commercial bottle with inert gas.
 - Using a dry, gas-tight syringe, withdraw 10.3 mL (approx.[1] 9.06 g, 44 mmol) of Triisopropoxysilane.
 - Inject into the Schlenk flask containing 77.7 mL of anhydrous solvent (Total Volume ~88 mL).
- Storage: Store under positive inert gas pressure. Parafilm the septa.
 - Self-Validation: The solution should remain perfectly clear. Any cloudiness indicates moisture ingress and partial hydrolysis.

Protocol B: Solvent Screening for Recrystallization/Purification

Purpose: To determine solubility limits for specific drug intermediates using TIPS-Ox as a co-solvent or reagent.[1]

- Place 10 mg of the solid intermediate in a vial.
- Add 100 μ L of Triisopropoxysilane (neat).
- Observation:
 - Soluble: Clear solution. (Indicates high compatibility).
 - Insoluble: Solid remains. (May require cosolvent like THF).
 - Exotherm/Bubbling: STOP. Indicates reaction with active protons (e.g., -OH, -COOH) releasing Hydrogen gas.[1]

Part 5: Applications in Drug Development

Chemoselective Reduction of Carbonyls

Triisopropoxysilane acts as a mild hydride donor.[1][5] Unlike Lithium Aluminum Hydride (LiAlH₄), it is less aggressive and can tolerate other functional groups (like esters or nitro groups) under specific catalytic conditions.[1]

- Mechanism: Hydrosilylation. The Si-H bond adds across the C=O bond, usually requiring a Lewis Acid catalyst (e.g.,
,
) or a transition metal catalyst (Rh, Ru).[1]
- Advantage: The bulky isopropoxy groups provide steric control, potentially enhancing diastereoselectivity in chiral ketone reductions.

Surface Passivation of Glassware

In trace analysis or protein handling, surface silanols on glass can adsorb analytes.

- Method: A 2-5% solution of Triisopropoxysilane in dry Toluene can be used to treat glass surfaces. The isopropoxy groups hydrolyze with surface water/silanols, anchoring the silane. [1] The remaining Si-H surface is hydrophobic and relatively inert.

Part 6: Safety & Handling (E-E-A-T)[1]

- **Moisture Sensitivity:** The primary hazard is not toxicity, but reactivity. Exposure to air/moisture degrades the reagent, altering stoichiometry in precision synthesis.
- **Flammability:** Flash point is relatively low.[6] Ground all equipment to prevent static discharge.
- **Hydrogen Evolution:** When reacting with alcohols or acids, gas is evolved. Ensure proper venting.

Storage Recommendation:

- **Temperature:** 2-8°C (Refrigerated) or Room Temperature (if strictly sealed).
- **Atmosphere:** Nitrogen or Argon.
- **Container:** Septum-sealed amber glass or Schlenk tubes.

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